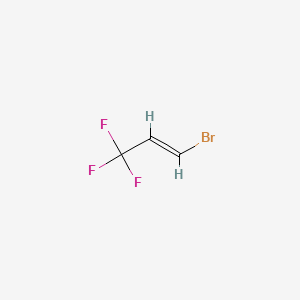

1-Bromo-3,3,3-trifluoroprop-1-ene

概要

説明

1-Bromo-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₂BrF₃. It is a colorless liquid with a boiling point of approximately 39-39.5°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications.

準備方法

1-Bromo-3,3,3-trifluoroprop-1-ene can be synthesized through several methods:

Reaction of 3,3,3-trifluoropropyne with hydrogen bromide: This method involves the addition of hydrogen bromide to 3,3,3-trifluoropropyne under controlled conditions.

Bromination of 3,3,3-trifluoropropene: This involves the reaction of 3,3,3-trifluoropropene with bromine in the presence of a catalyst such as aluminum bromide.

Industrial production methods typically involve large-scale bromination reactions, ensuring high yield and purity of the final product.

化学反応の分析

1-Bromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted products.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium catalysts. Major products formed from these reactions include trifluoromethyl-substituted alkenes and alkynes.

科学的研究の応用

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

1-Bromo-3,3,3-trifluoroprop-1-ene serves as a valuable intermediate in the synthesis of various fluorinated organic compounds. Its unique trifluoromethyl group enhances the biological activity of the resulting molecules, making it a critical component in medicinal chemistry. For instance, it has been utilized in the enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene using nickel catalysts, leading to the formation of chiral trifluoromethylated compounds that are of interest for drug development .

1.2. Synthesis of Anti-Cancer Drugs

The compound has also been explored for its role in synthesizing anti-cancer agents. The synthesis of 3-bromo-1,1,1-trifluoropropane from this compound involves reacting with hydrogen bromide under specific conditions to yield high conversion rates and selectivity . This compound has shown potential in developing pharmaceuticals due to its ability to modify biological properties effectively.

Fire Extinguishing Agents

2.1. Alternatives to Chlorofluorocarbons

Due to environmental concerns regarding ozone depletion associated with chlorofluorocarbons (CFCs), this compound is being researched as a potential replacement. Its low ozone depletion potential (ODP) and acceptable global warming potential (GWP) make it an attractive candidate for fire extinguishing formulations .

2.2. Performance in Fire Extinguishing Applications

Research indicates that mixtures containing this compound exhibit superior performance compared to traditional dry powder extinguishing agents when combating gasoline fires. These mixtures require less material and achieve faster extinguishing times . Notably, formulations with this compound have demonstrated high moisture resistance and reburning resistance.

Theoretical Studies and Reaction Pathways

Comprehensive theoretical studies have been conducted to understand the reaction mechanisms involving this compound. Investigations into its reactions with hydroxyl radicals have identified multiple pathways that reveal insights into its stability and reactivity under various conditions . Such studies are crucial for predicting its behavior in different chemical environments and optimizing its applications.

Data Summary Table

| Application | Details |

|---|---|

| Chemical Synthesis | Intermediate for chiral trifluoromethylated compounds; used in anti-cancer drug synthesis |

| Fire Extinguishing Agents | Low ODP and GWP; effective against gasoline fires; superior performance compared to dry powders |

| Theoretical Studies | Multiple reaction pathways with hydroxyl radicals; insights into stability and reactivity |

Case Studies

Case Study 1: Medicinal Chemistry Application

A recent study demonstrated the successful use of this compound in synthesizing a novel class of anti-cancer drugs that incorporate trifluoromethyl groups to enhance efficacy against specific cancer cell lines .

Case Study 2: Fire Safety Innovation

In industrial settings, formulations containing this compound were tested for their effectiveness as fire extinguishants. Results showed a significant reduction in extinguishing time compared to conventional agents while maintaining safety standards for personnel handling these materials .

作用機序

The mechanism of action of 1-Bromo-3,3,3-trifluoroprop-1-ene involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack . The bromine atom can be readily displaced in substitution reactions, facilitating the formation of various derivatives .

類似化合物との比較

1-Bromo-3,3,3-trifluoroprop-1-ene can be compared with similar compounds such as:

2-Bromo-3,3,3-trifluoropropene: This compound has similar reactivity but differs in the position of the bromine atom.

3,3,3-Trifluoropropene: Lacks the bromine atom, making it less reactive in substitution reactions.

The presence of the bromine atom in this compound makes it a more versatile intermediate in organic synthesis compared to its analogs.

特性

IUPAC Name |

1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。